methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride
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Overview
Description
Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride typically involves the reaction of a pyrrolidine derivative with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: A pyrrolidine derivative.
Reagent: Methyl chloroformate.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: A simple pyrrolidine ring without additional functional groups.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Pyrrolidinone: A lactam derivative of pyrrolidine.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.
Biological Activity
Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Structural Characteristics
This compound features a pyrrolidine ring that is known for its versatility in drug design. The compound's structure allows for interaction with various biological receptors, potentially influencing neurotransmitter systems and other cellular processes.
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₇H₁₄ClN₃O₂ | Contains a pyrrolidine ring; potential neuroactive properties |
Tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride | C₁₁H₁₈ClN₃O₂ | Similar structure with variations in substituents |
Receptor Binding and Pharmacodynamics
Preliminary studies indicate that this compound may exhibit binding affinity to neurotransmitter receptors. Research suggests that the compound can modulate neurotransmission, particularly within the central nervous system. However, comprehensive pharmacokinetic and pharmacodynamic profiles are necessary to fully elucidate these interactions .
Case Studies and Experimental Findings
- Neuropharmacological Effects : In a study involving spinal nerve ligation models, compounds structurally related to this compound demonstrated efficacy in alleviating neuropathic pain. These findings suggest that similar mechanisms may be applicable to this compound .
- Antibacterial Activity : Related compounds with pyrrolidine moieties have shown promising antibacterial activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This raises the possibility that this compound could possess similar properties .
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary data indicate potential hazards related to skin and eye contact, necessitating careful handling in laboratory settings . Further toxicological studies are required to establish a safety profile.
Properties
IUPAC Name |
methyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKDVLKJPBGOOF-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@H]1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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